3-Methyl-2-(3,4,5-trifluorobenzoyl)pyridine
Overview
Description
3-Methyl-2-(3,4,5-trifluorobenzoyl)pyridine is a chemical compound characterized by its unique structure, which includes a pyridine ring substituted with a trifluorobenzoyl group and a methyl group
Scientific Research Applications
3-Methyl-2-(3,4,5-trifluorobenzoyl)pyridine has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It serves as a probe in biological studies to investigate molecular interactions and pathways.
Medicine: The compound has potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of advanced materials and as a catalyst in chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-2-(3,4,5-trifluorobenzoyl)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with 3,4,5-trifluorobenzoyl chloride and 2-methylpyridine as the primary starting materials.
Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the reactants. Common solvents include dichloromethane or toluene, and the reaction is often conducted at elevated temperatures (e.g., 50-80°C) to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-2-(3,4,5-trifluorobenzoyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to modify the trifluorobenzoyl group.
Substitution: Substitution reactions at the pyridine ring can introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines and alcohols can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives of the compound.
Reduction Products: Reduced forms of the trifluorobenzoyl group.
Substitution Products: Derivatives with different functional groups attached to the pyridine ring.
Mechanism of Action
3-Methyl-2-(3,4,5-trifluorobenzoyl)pyridine is compared with similar compounds such as 2-Methyl-3-(3,4,5-trifluorobenzoyl)pyridine and 3-Methyl-2-(2,3,4-trifluorobenzoyl)pyridine. These compounds share structural similarities but differ in the position of the trifluorobenzoyl group, leading to variations in their chemical properties and applications.
Comparison with Similar Compounds
2-Methyl-3-(3,4,5-trifluorobenzoyl)pyridine
3-Methyl-2-(2,3,4-trifluorobenzoyl)pyridine
2-Methyl-3-(2,3,4-trifluorobenzoyl)pyridine
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Properties
IUPAC Name |
(3-methylpyridin-2-yl)-(3,4,5-trifluorophenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO/c1-7-3-2-4-17-12(7)13(18)8-5-9(14)11(16)10(15)6-8/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TTWXNVSVBFQSTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C(=O)C2=CC(=C(C(=C2)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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